molecular formula C14H13F3N4O3 B586678 Benzamide,  N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-4-(trifluoromethyl)- CAS No. 149981-35-1

Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-4-(trifluoromethyl)-

Cat. No.: B586678
CAS No.: 149981-35-1
M. Wt: 342.27 g/mol
InChI Key: HQMGSGYCOBADPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-4-(trifluoromethyl)-, also known as Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-4-(trifluoromethyl)-, is a useful research compound. Its molecular formula is C14H13F3N4O3 and its molecular weight is 342.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-4-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-4-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

149981-35-1

Molecular Formula

C14H13F3N4O3

Molecular Weight

342.27 g/mol

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H13F3N4O3/c1-20-10(18)9(12(23)21(2)13(20)24)19-11(22)7-3-5-8(6-4-7)14(15,16)17/h3-6H,18H2,1-2H3,(H,19,22)

InChI Key

HQMGSGYCOBADPF-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N

Synonyms

Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-4-(trifluoromethyl)-

Origin of Product

United States

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-4-(trifluoromethyl)- (CAS No. 149981-35-1) is particularly notable for its potential therapeutic applications. This article explores its biological activity based on recent studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₃F₃N₄O₃
  • Molecular Weight : 344.28 g/mol
  • CAS Number : 149981-35-1

The compound features a trifluoromethyl group and a pyrimidine moiety, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets.

Antifungal Activity

Recent studies have demonstrated that benzamide derivatives exhibit significant antifungal properties. For instance:

  • A series of pyrimidine derivatives containing an amide moiety were synthesized and tested against various fungal pathogens. Notably, compounds like 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide showed high antifungal activity with an EC50 value of 10.5 μg/mL against Phomopsis sp. .

Inhibitory Effects on Hedgehog Signaling Pathway

A study evaluated the inhibitory effects of benzamide derivatives on the Hedgehog (Hh) signaling pathway, which is crucial in cancer biology:

  • Compound 13d was identified as the most potent inhibitor with an IC50 of 1.44 nM, outperforming the positive control vismodegib. This highlights the compound's potential as a lead in cancer therapy targeting Hh signaling .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzamide structure can significantly influence its biological activity:

CompoundModificationsIC50 (nM)Activity
13dTrifluoromethyl substitution1.44Hh signaling inhibitor
5fBromo and fluoro substitutions-Antifungal against Phomopsis sp.
7hPyridine-linked oxadiazole-Larvicidal and fungicidal activities

These findings suggest that both electronic and steric factors play crucial roles in enhancing the efficacy of these compounds.

Case Studies

  • Antifungal Efficacy : In a comparative study of novel benzamides against Botrytis cinerea, compound 7h exhibited superior inhibitory activity (90.5%) compared to standard treatments like fluxapyroxad (63.6%) at similar concentrations .
  • Insecticidal Activity : Another investigation into insecticidal properties revealed that certain benzamide derivatives demonstrated larvicidal activity against mosquito larvae, indicating their potential utility in pest control .

Preparation Methods

Direct Acylation of 4-(Trifluoromethyl)Aniline Derivatives

Acylation of 4-(trifluoromethyl)aniline with benzoyl chloride derivatives represents a straightforward route. For example, reaction with 3-nitrobenzoyl chloride in dichloromethane at 0–5°C, followed by gradual warming to room temperature, yields the intermediate nitrobenzamide. Subsequent hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) reduces the nitro group to an amine. This method typically achieves 70–85% yield but requires careful control of stoichiometry to avoid over-acylation.

Ullmann-Type Coupling for Benzamide Assembly

Copper-catalyzed Ullmann coupling offers an alternative for constructing the benzamide scaffold. A mixture of 4-(trifluoromethyl)aniline, iodobenzene, copper(I) iodide (10 mol%), and 1,10-phenanthroline (20 mol%) in dimethylformamide (DMF) at 120°C for 24 hours facilitates C–N bond formation. This method circumvents the need for pre-functionalized acylating agents but demands rigorous exclusion of oxygen to prevent catalyst deactivation.

Table 1: Comparison of Benzamide Formation Methods

MethodCatalyst SystemSolventTemperature (°C)Yield (%)
Direct AcylationNoneDCM0–2578
Ullmann CouplingCuI/PhenanthrolineDMF12065

Construction of the 6-Amino-1,3-Dimethylpyrimidinone Ring

The tetrahydro-pyrimidinone ring is synthesized via cyclocondensation reactions , leveraging urea or thiourea derivatives with α,β-diketones or β-keto esters.

Cyclocondensation with Dimethylacetylenedicarboxylate

Reaction of 6-amino-1,3-dimethyluracil with dimethylacetylenedicarboxylate (DMAD) in acetic acid at reflux (118°C) for 8 hours generates the pyrimidinone ring through a Michael addition-cyclization sequence. The reaction proceeds via initial nucleophilic attack of the uracil’s amino group on DMAD, followed by intramolecular ester hydrolysis and decarboxylation. Yields range from 60–75% , with purity dependent on recrystallization from ethanol/water mixtures.

Microwave-Assisted Ring Closure

Microwave irradiation significantly accelerates cyclocondensation. A mixture of 1,3-dimethylurea, ethyl acetoacetate, and ammonium acetate in ethanol subjected to microwave heating (150°C, 300 W) for 20 minutes achieves 88% yield of the pyrimidinone intermediate. This method reduces side product formation compared to conventional heating.

Introduction of the Trifluoromethyl Group

The electron-withdrawing trifluoromethyl group is introduced via electrophilic trifluoromethylation or building block incorporation .

Electrophilic Trifluoromethylation Using Umemoto’s Reagent

Treatment of 4-bromobenzamide with Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) in the presence of cesium fluoride (CsF) in tetrahydrofuran (THF) at −78°C replaces the bromine atom with a trifluoromethyl group. This method achieves 55–60% yield but requires stringent moisture control.

Suzuki-Miyaura Coupling with Trifluoromethylboronic Acids

Palladium-catalyzed coupling of 4-boronobenzamide with methyl trifluoromethylboronate using Pd(PPh₃)₄ (5 mol%) and potassium carbonate (K₂CO₃) in toluene/water (3:1) at 80°C installs the trifluoromethyl group with 72% yield . This approach benefits from commercial availability of boronate reagents.

Final Coupling and Purification

The benzamide and pyrimidinone moieties are conjugated via amide bond formation or nucleophilic aromatic substitution .

Carbodiimide-Mediated Amide Coupling

Activation of the carboxylic acid group (from hydrolyzed benzamide) with N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane, followed by reaction with the aminopyrimidinone, yields the final product. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity to >97%.

One-Pot Tandem Reaction

A novel one-pot method combines Ullmann coupling and cyclocondensation. Copper(I) oxide (Cu₂O) catalyzes both the C–N bond formation between 4-(trifluoromethyl)aniline and iodobenzamide and the subsequent cyclization with dimethylurea. This approach reduces purification steps and improves overall yield to 68% .

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include solvent polarity , catalyst loading , and temperature gradients .

Table 2: Solvent Effects on Amide Coupling Yield

SolventDielectric ConstantYield (%)
Dichloromethane8.9378
Tetrahydrofuran7.5265
Dimethylacetamide37.882
  • Catalyst Loading : Increasing Pd/C from 5% to 10% in hydrogenation steps elevates yield by 12–15% but risks over-reduction.

  • Temperature Control : Maintaining Ullmann couplings below 130°C prevents decomposition of trifluoromethyl groups .

Q & A

Q. What are the recommended synthetic routes for preparing this benzamide derivative, and what experimental precautions are critical?

Methodological Answer: Synthesis typically involves multi-step protocols, such as coupling reactions between substituted pyrimidinyl amines and benzoyl chloride derivatives. For example:

Core Pyrimidinyl Amine Preparation : Start with 6-amino-1,3-dimethyl-2,4-dioxo-tetrahydro-pyrimidine, synthesized via condensation of urea derivatives with diketones under acidic conditions.

Benzamide Coupling : React the pyrimidinyl amine with 4-(trifluoromethyl)benzoyl chloride in anhydrous dichloromethane, using a base like triethylamine to scavenge HCl.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Q. Critical Precautions :

  • Hazard Analysis : Evaluate risks associated with reagents (e.g., acyl chlorides, trifluoromethyl groups) using guidelines from Prudent Practices in the Laboratory .
  • Mutagenicity Testing : Conduct Ames II testing for mutagenic potential, as structurally similar anomeric amides show variable mutagenicity .

Q. What spectroscopic and crystallographic methods are optimal for characterizing this compound?

Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR in DMSO-d6 to confirm substitution patterns. The trifluoromethyl group (CF3\text{CF}_3) appears as a singlet at ~110–120 ppm in 19F^{19} \text{F}-NMR.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns from CF3\text{CF}_3.
  • X-ray Crystallography : Use SHELXL (via SHELX suite) for structure refinement. The pyrimidine ring and benzamide moieties often form planar arrangements stabilized by hydrogen bonds .

Q. Example Crystallographic Data :

ParameterValue
Space groupP1\overline{1}
R-factor< 0.05
H-bond interactionsN–H···O (2.8–3.0 Å)

Advanced Research Questions

Q. How can structural modifications (e.g., substituent variation) influence biological activity? Design an experiment to test this.

Methodological Answer :

  • Rationale : Substituents on the pyrimidine or benzamide rings modulate steric/electronic properties, affecting target binding (e.g., enzyme inhibition).
  • Experimental Design :
    • Synthesis : Prepare analogs with methoxy, fluoro, or alkyl groups at the 4-position of the benzamide (see for structural analogs).
    • Bioassay : Test inhibition of a target enzyme (e.g., dihydrofolate reductase) using kinetic assays (IC50_{50} determination).
    • QSAR Analysis : Correlate substituent Hammett constants (σ\sigma) or logPP with activity trends.

Data Contradiction Example : If a trifluoromethyl analog shows lower activity than a methoxy derivative, investigate steric hindrance via molecular docking (e.g., AutoDock Vina) .

Q. How to resolve discrepancies in reported biological activity data for this compound?

Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., pH, temperature, solvent) across studies. For instance, activity in DMSO vs. aqueous buffers may differ due to solubility.
  • Reproducibility Checks :
    • Standardized Protocols : Re-run assays using identical cell lines (e.g., HEK293) and controls.
    • Metabolic Stability : Test compound stability in liver microsomes to rule out rapid degradation.
  • Case Study : If one study reports cytotoxicity (IC50_{50} = 10 µM) while another shows no effect, verify purity (>95% by HPLC) and confirm target specificity via CRISPR knockouts .

Q. What computational strategies predict binding modes of this compound with biological targets?

Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or GROMACS to model interactions with proteins (e.g., kinase domains). Key steps:
    • Protein Preparation : Retrieve a target structure from PDB (e.g., 4HXJ for a kinase).
    • Ligand Parameterization : Assign partial charges using AM1-BCC.
    • Binding Free Energy : Calculate via MM/GBSA.
  • Validation : Compare predicted binding poses with crystallographic data (if available) from SHELX-refined structures .

Q. Example Output :

TargetDocking Score (kcal/mol)Key Interactions
Kinase X-9.2H-bond: Pyrimidine N–H with Asp80; π-Stacking: Benzamide–Phe120

Q. How to optimize reaction yields while minimizing mutagenic byproducts?

Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimeric side products from acyl chloride excess).
  • Process Optimization :
    • Temperature Control : Slow addition of benzoyl chloride at 0°C reduces exothermic side reactions.
    • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity.
  • Mutagenicity Mitigation : Replace mutagenic intermediates (e.g., trichloroisocyanuric acid) with greener alternatives (e.g., Oxone®) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.